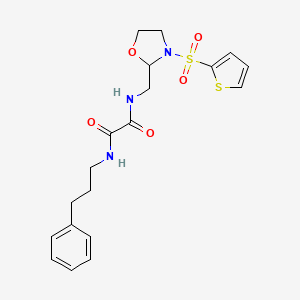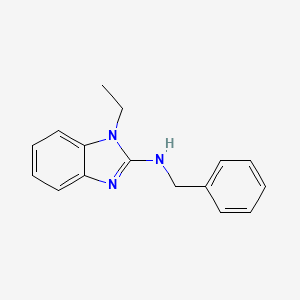
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to have a wide range of biological activities that make it a promising candidate for the development of new drugs.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
The scientific exploration into the applications of pyrazole-acetamide derivatives, such as N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide, has led to noteworthy findings in the realm of coordination chemistry. A study demonstrated the synthesis of novel Co(II) and Cu(II) coordination complexes using pyrazole-acetamide derivatives. These complexes were characterized through various spectroscopic methods, including IR, NMR, and X-ray crystallography. The complexes displayed significant antioxidant activity, hinting at their potential therapeutic applications. This research underscores the effect of hydrogen bonding on self-assembly processes, showcasing the versatility of pyrazole-acetamide derivatives in forming supramolecular architectures with potential biomedical implications (Chkirate et al., 2019).
Alzheimer's Disease Therapy
Another groundbreaking application of pyrazole-acetamide derivatives is in Alzheimer's disease therapy. Compounds structurally related to N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and amyloid β aggregation, two pathological hallmarks of Alzheimer's disease. These compounds demonstrated potent AChE inhibitory activity and were effective in preventing amyloid β aggregation, highlighting their potential as multifunctional therapeutic agents for Alzheimer's disease (Umar et al., 2019).
Antimicrobial and Antioxidant Properties
Research into the antimicrobial and antioxidant properties of pyrazole-acetamide derivatives reveals their broad-spectrum efficacy. One study focused on the synthesis, characterization, and biological evaluation of pyrazole derivatives, including those akin to N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide. These compounds were found to possess notable antitumor, antifungal, and antibacterial activities, supported by pharmacophore identification through crystal structure and molecular docking studies. This research indicates the potential of pyrazole-acetamide derivatives in developing new therapeutic agents with targeted antimicrobial and antioxidant capabilities (Titi et al., 2020).
Synthesis and Characterization of Heterocyclic Compounds
The versatility of pyrazole-acetamide derivatives extends to the synthesis and characterization of novel heterocyclic compounds. These compounds are crucial in pharmaceutical and agrochemical industries due to their high biological activity. Studies involving derivatives similar to N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide have highlighted their role in the production of various nitrogen-containing chemicals, such as herbicides, insecticides, vitamins, and pharmaceuticals. The research underscores the significance of pyrazole-acetamide derivatives in the development of new chemical entities with potential industrial applications (Higasio & Shoji, 2001).
properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c1-22-11-13(9-21-22)16-14(18-5-6-19-16)10-20-15(23)7-12-3-2-4-17-8-12/h2-6,8-9,11H,7,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUVUPLYHKCCEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2922683.png)


![3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2922687.png)
![1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2922691.png)

![N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2922694.png)
![7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2922696.png)
![4-[bis(2-chloroethyl)sulfamoyl]benzoic Acid](/img/structure/B2922697.png)
![5H-Pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B2922698.png)

![2-(2,4-Difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2922700.png)

![8-cyclopentyl-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922702.png)